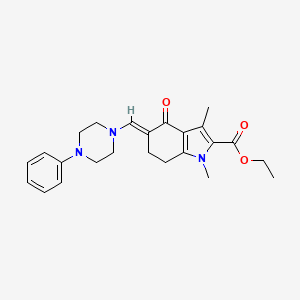
Ethyl 1,3-dimethyl-4-oxo-5-((4-phenylpiperazin-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,3-dimethyl-4-oxo-5-((4-phenylpiperazin-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole core, a piperazine ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,3-dimethyl-4-oxo-5-((4-phenylpiperazin-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Piperazine Ring: This step involves the reaction of the indole derivative with a piperazine derivative, often under basic conditions.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
化学反応の分析
Types of Reactions
Ethyl 1,3-dimethyl-4-oxo-5-((4-phenylpiperazin-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other functional groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
Ethyl 1,3-dimethyl-4-oxo-5-((4-phenylpiperazin-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of Ethyl 1,3-dimethyl-4-oxo-5-((4-phenylpiperazin-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
類似化合物との比較
Ethyl 1,3-dimethyl-4-oxo-5-((4-phenylpiperazin-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: Compounds with an indole core, which may have similar biological activities.
Piperazine Derivatives: Compounds containing a piperazine ring, which may share similar pharmacological properties.
Carboxylate Esters: Compounds with carboxylate ester functional groups, which may have similar chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
84990-08-9 |
|---|---|
分子式 |
C24H29N3O3 |
分子量 |
407.5 g/mol |
IUPAC名 |
ethyl (5E)-1,3-dimethyl-4-oxo-5-[(4-phenylpiperazin-1-yl)methylidene]-6,7-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C24H29N3O3/c1-4-30-24(29)22-17(2)21-20(25(22)3)11-10-18(23(21)28)16-26-12-14-27(15-13-26)19-8-6-5-7-9-19/h5-9,16H,4,10-15H2,1-3H3/b18-16+ |
InChIキー |
GXNBHPIRDDGTJR-FBMGVBCBSA-N |
異性体SMILES |
CCOC(=O)C1=C(C2=C(N1C)CC/C(=C\N3CCN(CC3)C4=CC=CC=C4)/C2=O)C |
正規SMILES |
CCOC(=O)C1=C(C2=C(N1C)CCC(=CN3CCN(CC3)C4=CC=CC=C4)C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12917263.png)


![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)
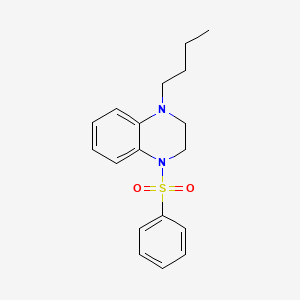
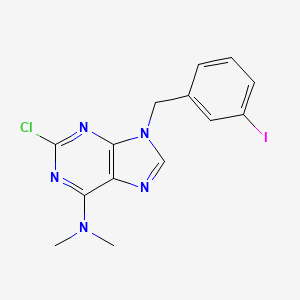
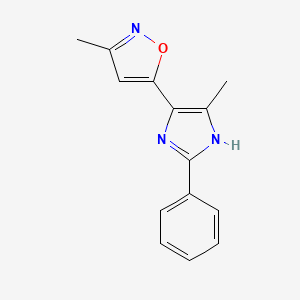
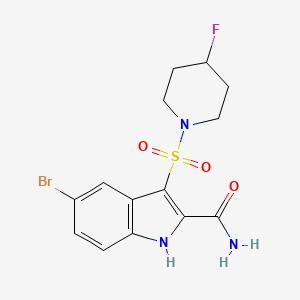

![2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12917307.png)
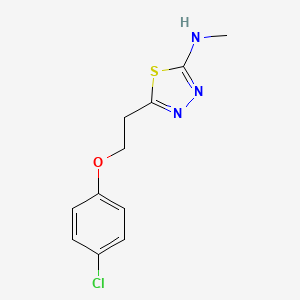
![3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B12917329.png)
